molecular formula C22H21FN2O3S B2464253 4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034423-64-6

4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2464253
CAS RN: 2034423-64-6
M. Wt: 412.48
InChI Key: MQPLBWWKLCYDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

The synthesis and application of sulfonated poly(arylene ether sulfone) copolymers, which could be related to the structural features of "4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide," have been explored for their potential as proton exchange membranes (PEMs) in fuel cells. These copolymers exhibit high proton conductivity and good thermal stability, making them suitable materials for PEMs in fuel cell applications. The introduction of sulfonate groups into the polymer backbone enhances water uptake and proton conductivity, crucial for efficient fuel cell operation (Kim, D., Robertson, G., & Guiver, M., 2008).

Interaction with Bovine Serum Albumin

Research on derivatives of hydroxycinnamic acid, which share functional group similarities with "4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide," has shown that these compounds can bind to bovine serum albumin (BSA). This interaction is significant for understanding the pharmacokinetics and pharmacodynamics of such compounds, as protein binding can affect the distribution, metabolism, and excretion of drugs in the body. The study provides insights into the thermodynamic parameters and binding mechanisms, which are crucial for drug design and development (Meng, F.-Y., Zhu, J.-M., Zhao, A., Yu, S.-R., & Lin, C.-w., 2012).

Antibacterial Activity

A novel antibacterial compound structurally related to "4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide" has shown potent activity against both Gram-positive and Gram-negative bacteria. The study highlights the importance of the azetidin-1-yl group and the fluorophenyl moiety in enhancing antibacterial efficacy. Such compounds are of interest for developing new antibiotics to combat resistant bacterial strains (Kuramoto, Y., Ohshita, Y., Yoshida, J., Yazaki, A., Shiro, M., & Koike, T., 2003).

Herbicidal Activity

The design and synthesis of compounds with structural elements of "4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide" have been explored for their herbicidal activity. Introduction of specific functional groups has been shown to enhance the selectivity and potency of these compounds as herbicides. Such research is critical for developing more effective and environmentally friendly agricultural chemicals (Luo, Y.-p., Jiang, L., Wang, G.-d., Chen, Q., & Yang, G., 2008).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

4-(4-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-28-21-14-25(15-21)20-10-8-19(9-11-20)24-29(26,27)22-12-4-17(5-13-22)16-2-6-18(23)7-3-16/h2-13,21,24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLBWWKLCYDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

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